

TPCA-1 Mechanism and Multi-Model Efficacy Summary

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Compound Focus: TPCA-1

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The following table consolidates key experimental findings on **TPCA-1** from recent research, highlighting its therapeutic effects across different pathological conditions.

Disease Model	Primary Target / Pathway	Key Experimental Findings & Efficacy Data	Cell/Animal Models Used	Citation
Post-Traumatic Osteoarthritis	IKK- β / NF- κ B [1]	\rightarrow Reduced serum NO & LDH [1] \rightarrow Downregulated IL-1 β , IL-6, TNF- α , MMP-13, ADAMTS-5 [1] \rightarrow Improved OARSI histopathological scores [1] \rightarrow Attenuated pain behaviors [1]	C57BL/6 male mice; Mechanical loading-induced PTOA [1]	[1]
Esophageal Squamous Cell Carcinoma (ESCC)	IKK- β / NF- κ B [2]	\rightarrow Preferentially inhibited viability of ESCC cells vs. non-tumorigenic Het-1A cells [2] \rightarrow Induced apoptosis in KYSE-450 cells [2] \rightarrow Inhibited IKK- β phosphorylation and stabilized I κ B α [2]	KYSE-150, KYSE-180, KYSE-450, TE-1, Eca-109 cell lines [2]	[2]
Aumolertinib-Resistant NSCLC	IKK- β / NF- κ B (Inferred)	\rightarrow Identified as a candidate to overcome drug resistance in high-risk patients [3] \rightarrow Proposed for use in combination with conventional treatment [3]	AUM-resistant HCC827 cell lines; Xenograft models in BALB/c nude mice [3]	[3]
Uncontrolled Inflammation (Vascular Injury)	IKK- β / NF- κ B [4] [5]	\rightarrow Inhibited M1 macrophage polarization [4] [5] \rightarrow Reduced pro-inflammatory cytokine secretion (TNF- α , IL-6) [4] [5] \rightarrow Lowered ROS and NO production [4] [5] \rightarrow Reduced inflammatory cell infiltration in vivo [4] [5]	RAW264.7 macrophages; HUVECs; LPS-induced inflammation in BalB/c mice [4] [5]	[4] [5]
Ageing-Associated Cancer Predisposition	NF- κ B Signaling [6]	\rightarrow Rejuvenated mammary cells in aged mice [6]		[6]

Significantly reduced aging-related cancer incidence [6] → Extended cancer latency time [6] | Mammary stem cell-enriched populations from female mice (2-29 months) [6] | [6] | **Acute Tendon Injury** | IKK- β / NF- κ B [7] | → Restored impaired tenogenesis of stem cells in inflammatory environments [7] → Engineered a pro-tenogenic niche for tissue regeneration [7] | In vitro stem cell culture under inflammatory conditions [7] | [7] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table above, which you can use as a reference for your own validation work.

- **In Vitro Validation of NF- κ B Pathway Inhibition**

- **κ B-Luciferase Reporter Assay:** 293T cells with a κ B-Luciferase reporter are pretreated with **TPCA-1** for 30 minutes, then stimulated with TNF α (e.g., 10 ng/mL) for about 5 hours. NF- κ B pathway inhibition is quantified by measuring the reduction in luciferase activity [8].
- **Western Blot for I κ B α Degradation:** Cells (e.g., ARPE-19) are pretreated with **TPCA-1** for 30 minutes before TNF α stimulation. Protein lysates are analyzed via Western blot. **TPCA-1** efficacy is shown by the prevention of TNF α -induced I κ B α degradation and inhibition of p65 phosphorylation [8].
- **qPCR for Downstream Gene Expression:** After **TPCA-1** treatment and stimulation (e.g., by TNF α or heat shock), RNA is isolated. qPCR analysis measures the reduction in mRNA levels of NF- κ B target genes (e.g., IL1B, CCL2, VEGF-A) [8].

- **In Vivo Efficacy in Osteoarthritis Model**

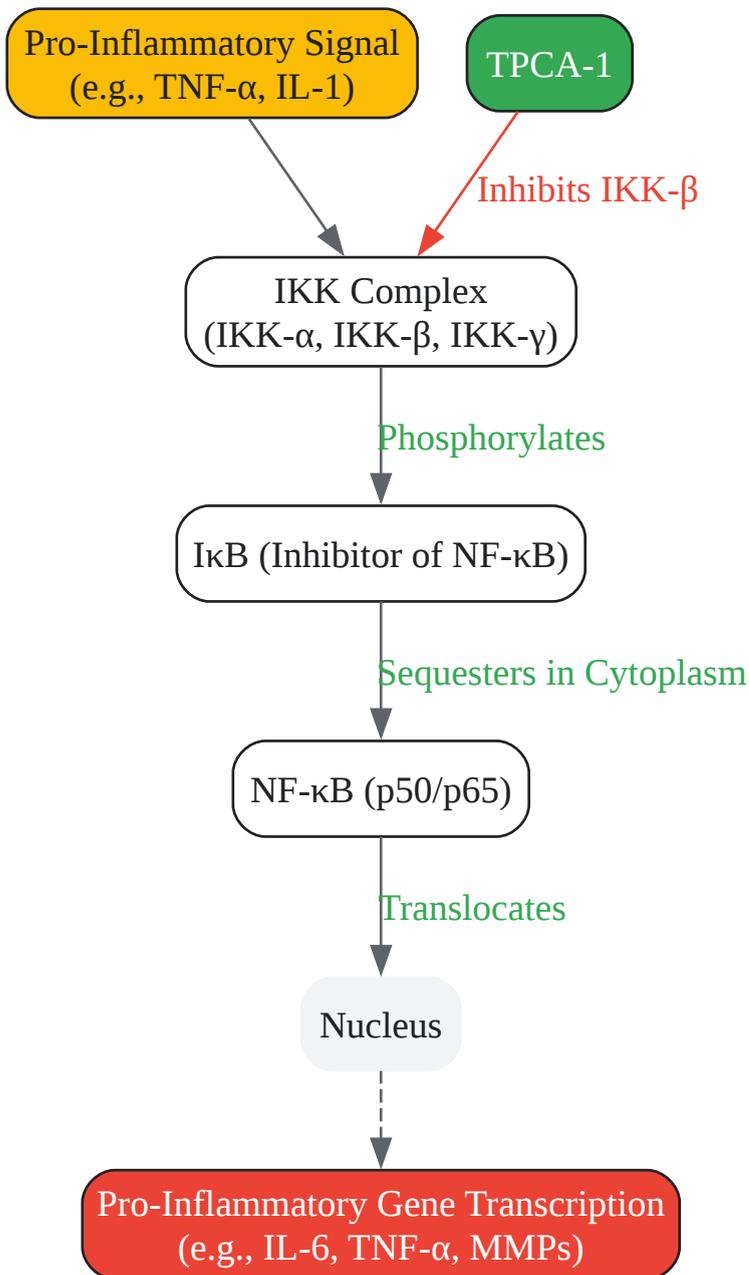
- **Animal Model:** PTOA is induced in male C57BL/6 mice (3-5 months old) via mechanical loading of the knee joint [1].
- **Treatment:** **TPCA-1** is delivered via type II collagen-targeted nanosomes to ensure site-specific delivery [1].
- **Outcome Measures:**
 - **Serum Analysis:** Levels of hydrogen peroxide (H₂O₂), nitric oxide (NO), and lactate dehydrogenase (LDH) are measured [1].
 - **Gene Expression:** RT-PCR analysis of joint tissues for inflammatory cytokines (IL-1 β , IL-6, TNF- α) and catabolic enzymes (MMP-13, ADAMTS-5) [1].
 - **Histopathology:** Joint sections are scored using the OARSI system to evaluate cartilage damage [1].
 - **Pain Behavior:** Mechanical allodynia and weight-bearing distribution are assessed [1].

- **Drug Sensitivity and Apoptosis in Cancer Cells**

- **Cell Viability Assay:** Cancer cell lines (e.g., ESCC lines) and a non-tumorigenic control line (e.g., Het-1A) are treated with **TPCA-1**. Viability is assessed using assays like CCK-8 to determine selective toxicity [2].
- **Mechanism Investigation:** Apoptosis induction is confirmed through various methods. Western blotting is used to demonstrate **TPCA-1**'s inhibition of IKK- β phosphorylation and subsequent stabilization of I κ B α , preventing NF- κ B activation [2].

TPCA-1 Action on the NF- κ B Signaling Pathway

The search results consistently validate that **TPCA-1**'s primary mechanism is the selective inhibition of IKK- β (I κ B kinase beta) within the NF- κ B signaling pathway. The diagram below illustrates this pathway and **TPCA-1**'s targeted intervention point.



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The core mechanism involves **TPCA-1** inhibiting IKK-β, which prevents the phosphorylation and degradation of IκB. This keeps the NF-κB complex sequestered in the cytoplasm, blocking the transcription of genes responsible for inflammation, cell survival, and proliferation [1] [2] [8].

Key Insights for Researchers

The collective data from these studies underscores several critical points:

- **Consistent Core Mechanism:** Despite being investigated in a wide range of diseases, **TPCA-1**'s action is consistently traced back to the specific inhibition of the IKK- β /NF- κ B pathway. This validates its use as a targeted therapeutic agent.
- **The Critical Role of Delivery Systems:** Multiple studies highlight that the efficacy of **TPCA-1** is significantly enhanced by advanced delivery systems (e.g., targeted nanosomes [1], PECAM-1 targeting nanoparticles [4] [5], hyaluronic acid-modified gold nanocages [9]). These systems improve bioavailability, reduce potential systemic toxicity, and ensure the drug reaches its site of action.
- **Broad Therapeutic Potential:** The ability of **TPCA-1** to ameliorate conditions as diverse as osteoarthritis, cancer, and acute inflammation demonstrates the fundamental role of NF- κ B signaling in pathogenesis and underscores the value of targeting this pathway.

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